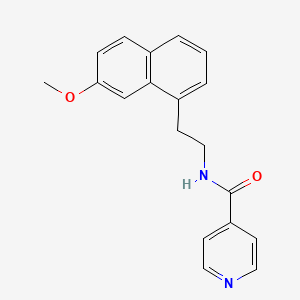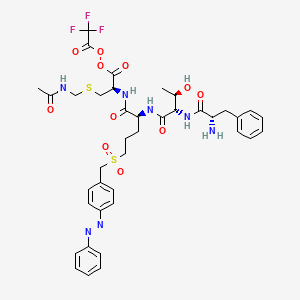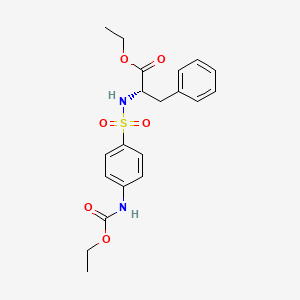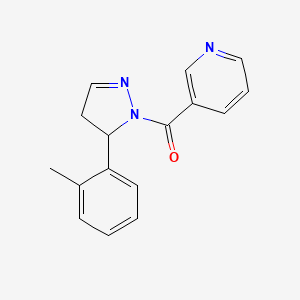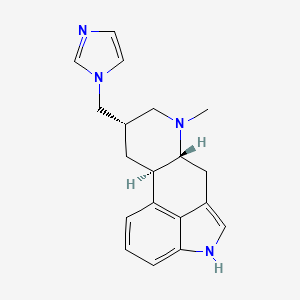
8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines and Parkinson’s disease. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, attached to the ergoline structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline typically involves multiple steps, starting from basic ergoline structures. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the reaction of suitable precursors under acidic or basic conditions.
Attachment to the Ergoline Structure: The imidazole ring is then attached to the ergoline backbone through a series of substitution reactions, often involving halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenated intermediates and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline involves its interaction with specific molecular targets, such as receptors and enzymes. The imidazole ring can bind to metal ions in enzymes, affecting their activity. Additionally, the ergoline structure can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylimidazole: An imidazole derivative known for its inhibitory effects on certain enzymes.
alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol: Another imidazole derivative with applications in the synthesis of pharmaceuticals.
Uniqueness
8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline is unique due to its combined ergoline and imidazole structures, which confer distinct pharmacological properties. Its ability to interact with both metal ions and neurotransmitter receptors makes it a versatile compound for research and therapeutic applications.
Propriétés
Numéro CAS |
115178-28-4 |
|---|---|
Formule moléculaire |
C19H22N4 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(6aR,9S,10aR)-9-(imidazol-1-ylmethyl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H22N4/c1-22-10-13(11-23-6-5-20-12-23)7-16-15-3-2-4-17-19(15)14(9-21-17)8-18(16)22/h2-6,9,12-13,16,18,21H,7-8,10-11H2,1H3/t13-,16+,18+/m0/s1 |
Clé InChI |
DFHYZNDFVDJYAL-FDQGKXFDSA-N |
SMILES isomérique |
CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5 |
SMILES canonique |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


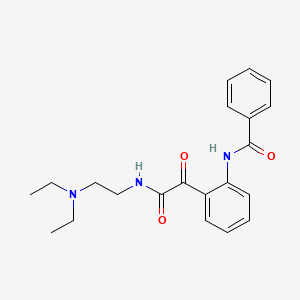

![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-3-methyl-2-[[methyl-[(2-methyloxazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12745044.png)
![3-benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,11-tetraen-9-one](/img/structure/B12745048.png)



